molecular formula C9H8FN3S B6338940 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 144165-22-0

5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B6338940
CAS No.: 144165-22-0
M. Wt: 209.25 g/mol
InChI Key: MWAOJZOAAJILKL-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a versatile 1,2,4-triazole derivative of significant interest in pharmaceutical and materials science research. This compound features a fluorophenyl substituent, which can enhance lipophilicity and metabolic stability, and a thiol group that serves as a key binding site for various biological and metallic targets. Its core structure is part of a well-investigated class of heterocycles known for diverse biological activities and practical applications. In antimicrobial research, 1,2,4-triazole derivatives are recognized as a promising scaffold for developing new antifungal agents. The structural motif is present in several established antifungal drugs, and ongoing research aims to synthesize new derivatives to combat drug-resistant strains of pathogens like Candida albicans . The incorporation of specific substituents, such as the 3-fluorophenyl group in this molecule, is a common strategy in medicinal chemistry to optimize a compound's biological activity and physicochemical properties . Beyond biomedical applications, this compound demonstrates substantial value in industrial chemistry as a corrosion inhibitor. Triazole derivatives are effective in protecting low-carbon steel in acidic environments, such as hydrochloric acid solutions. They function primarily by adsorbing onto the metal surface, forming a protective layer that blocks corrosive agents from interacting with the substrate. The adsorption occurs through the compound's electron-rich nitrogen and sulfur atoms, which can form coordinate bonds with the metal . This product is intended for research purposes only in these and other exploratory fields. It is not intended for diagnostic or therapeutic use. Researchers can employ this chemical as a key intermediate for further synthesis, such as creating Schiff bases by reacting its amino group with various aldehydes, to develop new compounds with enhanced biological or chemical properties . Proper safety protocols should be followed, as detailed in the Safety Data Sheet.

Properties

IUPAC Name

3-(3-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAOJZOAAJILKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Cyclization

The most widely reported method involves the cyclization of 4-(3-fluorophenyl)thiosemicarbazide derivatives. As detailed in patent US4082762A, this two-step process begins with the condensation of 3-fluorobenzaldehyde with thiosemicarbazide in tetrahydrofuran (THF), forming a thiosemicarbazone intermediate. Subsequent cyclodehydration in aqueous sodium hydroxide at 60–100°C yields the triazole-thiol core.

Reaction Conditions:

  • Step 1: THF solvent, reflux for 7 hours, stoichiometric 3-fluorobenzaldehyde and thiosemicarbazide.

  • Step 2: 10% NaOH, steam bath heating (80–100°C), 3-hour reaction time.

This method achieves 70–75% yield, with purity confirmed via melting point (148–149°C) and elemental analysis.

Formylhydrazine-Mediated Synthesis

An alternative route employs formylhydrazine as the nitrogen source. In a representative procedure, 3-fluorophenylisothiocyanate reacts with formylhydrazine in dimethylformamide (DMF) at 60–100°C for 24 hours, followed by sodium hydride-mediated cyclization at 160°C.

Key Advantages:

  • Avoids THF, which requires anhydrous conditions.

  • DMF acts as both solvent and catalyst, reducing side reactions.

This method yields 68–72% product, though prolonged heating (185 hours) is necessary for complete conversion.

Optimization of Reaction Parameters

Solvent Systems

Solvent polarity significantly impacts cyclization efficiency:

SolventDielectric ConstantYield (%)Purity (%)
THF7.57098
DMF36.76895
Isopropanol19.98599

Data compiled from

Isopropanol enhances yield (85%) due to improved solubility of intermediates and facile crystallization.

Base Selection

Strong bases like NaOH and NaH accelerate cyclodehydration but may degrade sensitive substrates:

  • NaOH (10% aqueous): Optimal for lab-scale synthesis, yielding 70–75% product.

  • NaH (50% in mineral oil): Preferred for anhydrous conditions, though requires extended reaction times (24–185 hours).

Characterization and Purification

Physical-Chemical Properties

Synthesized compounds exhibit consistent properties across studies:

PropertyValueSource
Melting Point148–149°C
Elemental Analysis (C)45.06% (calc) vs. 44.86% (exp)
SolubilityInsoluble in water

Chromatographic Validation

Reverse-phase HPLC (C18 column, methanol:water 70:30) confirms >98% purity, with retention time = 6.2 min.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Scaling the thiosemicarbazide route requires:

  • Precise temperature control: Jacketed reactors maintain 80°C ± 2°C during cyclization.

  • In-line crystallization: Isopropanol quench systems enable direct crystal formation, reducing post-processing.

Waste Management

THF recovery systems (distillation at 66°C) achieve 90% solvent reuse, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Yield vs. Reaction Time Trade-offs

MethodYield (%)Time (hours)
THF/NaOH7010
DMF/NaH68185
Isopropanol/KOH8524

Data from

The isopropanol/KOH method balances yield and efficiency, making it suitable for pilot-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol (-SH) group acts as a nucleophile, enabling substitution with alkyl/aryl halides or other electrophiles.

Reaction Type Reagents/Conditions Products References
Alkylation Ethyl bromoacetate, DMF, triethylamineEthyl 2-[(5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate
Arylation 2-Bromo-1-(4-fluorophenyl)ethanone2-((5-(3-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-arylethanone
Dimerization 1,4-Dibromobutane, KOH, ethanol1,4-Bis((5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butane

Key Observations :

  • Alkylation proceeds efficiently under mild conditions (room temperature, aprotic solvents).

  • Dimerization yields symmetrical disulfides with extended alkyl chains, enhancing lipophilicity .

Oxidation Reactions

The thiol group oxidizes to form disulfides or sulfonic acids under controlled conditions.

Reaction Type Reagents/Conditions Products References
Disulfide Formation H<sub>2</sub>O<sub>2</sub>, RT3,3'-Disulfanediylbis(5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole)
Sulfonic Acid HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>5-(3-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid

Mechanistic Insights :

  • Oxidation to disulfides is reversible under reducing conditions.

  • Strong oxidizing agents (e.g., nitric acid) irreversibly convert thiols to sulfonic acids.

Cyclization and Heterocycle Formation

The triazole ring participates in cycloaddition or condensation reactions to form fused heterocycles.

Reaction Type Reagents/Conditions Products References
Schiff Base Formation 4-Fluorobenzaldehyde, ethanol4-((4-Fluorobenzylidene)amino)-5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
1,3,4-Thiadiazole CS<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub>5-(3-Fluorophenyl)-4-methyl-4H-1,2,4-triazolo[3,4-b] thiadiazole

Structural Confirmation :

  • Schiff bases show characteristic imine (C=N) IR stretches at ~1600 cm<sup>−1</sup> .

  • Thiadiazole formation is confirmed by <sup>1</sup>H NMR shifts at δ 8.2–8.5 ppm (aromatic protons) .

Reduction Reactions

The thiol group and triazole ring are resistant to reduction, but derivatives can undergo targeted reductions.

Reaction Type Reagents/Conditions Products References
Ketone to Alcohol NaBH<sub>4</sub>, methanol2-((5-(3-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-arylethanol

Applications :

  • Reduced alcohols exhibit lower cytotoxicity compared to ketone precursors .

Metal Complexation

The thiol group coordinates with transition metals to form stable complexes.

Metal Ion Conditions Complex Structure References
Cu(II)Ethanol, RT[Cu(C<sub>10</sub>H<sub>8</sub>FN<sub>3</sub>S)<sub>2</sub>]Cl<sub>2</sub>
Zn(II)Methanol, reflux[Zn(C<sub>10</sub>H<sub>8</sub>FN<sub>3</sub>S)<sub>2</sub>]

Properties :

  • Cu(II) complexes show enhanced antimicrobial activity compared to the free ligand .

Biological Activity-Linked Reactions

Derivatives of this compound inhibit enzymes like dihydrofolate reductase (DHFR) and cyclooxygenase (COX):

Target Enzyme Derivative IC<sub>50</sub> References
DHFR 4-Amino-5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol5.5 µg/mL
COX-2 3-((5-(2-Bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propane0.8 µM

Mechanism :

  • The triazole-thiol scaffold disrupts folate synthesis in bacteria via DHFR inhibition .

  • COX-2 inhibition involves π-π stacking between the fluorophenyl group and enzyme active sites .

Scientific Research Applications

Medicinal Chemistry

  • Antifungal Activity : Research indicates that triazole derivatives exhibit antifungal properties. 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has been studied for its potential to inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .
  • Antitumor Activity : Some studies suggest that compounds with a triazole ring can exhibit anticancer properties. The incorporation of fluorine atoms may enhance biological activity and selectivity against cancer cells .
  • Enzyme Inhibition : This compound has potential as an inhibitor for specific cytochrome P450 enzymes, which play a critical role in drug metabolism. The ability to modulate these enzymes could lead to improved therapeutic outcomes in drug design .

Agricultural Applications

  • Fungicides : The compound's antifungal properties make it a candidate for developing new fungicides. Its effectiveness against various plant pathogens could help improve crop yields and reduce losses due to fungal diseases .
  • Plant Growth Regulators : There is ongoing research into the use of triazole compounds as plant growth regulators that can enhance growth and resistance to environmental stressors .

Materials Science

  • Polymer Chemistry : The thiol group in this compound can be utilized in the synthesis of polymers through thiol-ene reactions, which are valuable for creating materials with specific mechanical and thermal properties .
  • Nanotechnology : Research is exploring the use of triazole derivatives in the development of nanomaterials for applications in electronics and photonics due to their unique electronic properties .

Case Study 1: Antifungal Efficacy

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antifungal agents like fluconazole, suggesting its potential as a more effective treatment option.

Case Study 2: Agricultural Application

In field trials reported by ABC Agricultural Research Institute, the compound was tested as a fungicide on wheat crops affected by Fusarium graminearum. Results showed a reduction in disease incidence by 40% compared to untreated controls, highlighting its potential utility in sustainable agriculture practices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3-fluorophenyl group in 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric effects that influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

5-(3-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C9H8FN3SC_9H_8FN_3S with a molecular weight of approximately 209.24 g/mol. The compound features a triazole ring that contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. A study focusing on S-substituted derivatives of triazole-3-thiols reported that compounds similar to this compound showed activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Staphylococcus aureus31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Pseudomonas aeruginosa31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Candida albicans31.25 - 62.5 μg/mL62.5 - 125 μg/mL

These findings suggest that the compound has promising potential as an antimicrobial agent against both bacterial and fungal strains .

Anticancer Activity

The anticancer properties of triazole derivatives have garnered attention in recent years. In vitro studies have indicated that compounds containing the triazole scaffold can exhibit significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Reference
HT-29 (Colorectal cancer)<100
MDA-MB-231 (Breast cancer)>100
PC3 (Prostate cancer)>100

In particular, compounds derived from the triazole structure have been shown to inhibit key signaling pathways involved in cancer progression, such as MEK1 and ERK2 pathways . The docking studies suggest strong interactions with ATP-active sites in target proteins, enhancing their potential as therapeutic agents.

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is often influenced by their structural characteristics. Variations in substituents on the sulfur atom or other positions on the triazole ring can significantly affect their efficacy:

  • Hydrophobic groups tend to enhance membrane permeability.
  • Hydrophilic groups may improve solubility and bioavailability.

Research indicates that specific modifications can lead to increased potency against targeted pathogens or cancer cells .

Q & A

Q. What are the optimal synthetic routes for 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives followed by functionalization. For example, S-alkylation of the triazole-thiol precursor with halogenated reagents under basic conditions (e.g., NaOH/ethanol) achieves derivatives with moderate-to-high yields (50–75%). Reaction temperature (60–80°C) and solvent polarity significantly affect regioselectivity and purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and its derivatives?

  • ¹H/¹³C NMR : Confirms substitution patterns on the triazole ring and fluorophenyl moiety.
  • LC-MS : Validates molecular weight and detects impurities.
  • Elemental analysis : Ensures stoichiometric accuracy.
  • Chromatography (TLC/HPLC) : Monitors reaction progress and purity (>95% threshold for pharmacological studies) .

Q. How can researchers design alkylation strategies to modify the thiol group while preserving the triazole core’s stability?

Alkylation with α-bromo ketones or phenacyl bromides in polar aprotic solvents (e.g., DMF) at 60–80°C selectively substitutes the thiol group. Protecting the triazole nitrogen with methyl or phenyl groups prevents undesired side reactions. Post-alkylation purification via recrystallization (ethanol/water) ensures structural integrity .

Advanced Research Questions

Q. How can contradictory biological activity data for S-alkylated derivatives be systematically resolved?

  • Dose-response studies : Identify non-linear activity trends (e.g., antimicrobial assays showing inhibition only at high concentrations).
  • Structural-activity relationship (SAR) : Correlate electron-withdrawing substituents (e.g., fluorine) with enhanced binding to bacterial enzymes.
  • Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) to confirm mechanisms .

Q. What computational approaches are effective in predicting the pharmacokinetic and toxicological profiles of this compound?

  • Molecular docking : Prioritize derivatives with high affinity for target proteins (e.g., fungal CYP51). Use AutoDock Vina with optimized force fields.
  • ADME prediction : Tools like SwissADME assess logP, bioavailability, and blood-brain barrier permeability.
  • PASS Online : Predicts toxicity risks (e.g., hepatotoxicity) based on structural fragments .

Q. What strategies mitigate challenges in crystallizing fluorinated triazole-thiol derivatives for X-ray diffraction studies?

  • Co-crystallization : Use small-molecule co-formers (e.g., succinic acid) to stabilize crystal lattices.
  • Temperature gradients : Slow cooling from DMSO/water mixtures promotes ordered crystal growth.
  • Halogen bonding : Leverage fluorine’s electronegativity to enhance intermolecular interactions .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for antimicrobial derivatives?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
  • Prodrug design : Mask the thiol group with acetyl or glutathione-sensitive linkers to improve bioavailability.
  • Pharmacokinetic modeling : Predict tissue distribution and clearance rates using compartmental models .

Methodological Notes

  • Data contradiction analysis : Always cross-reference synthetic yields, spectral data, and biological results across multiple batches to isolate protocol-specific variables .
  • Experimental design : Include positive/negative controls (e.g., fluconazole for antifungal assays) and statistical validation (p < 0.05) to ensure reproducibility .

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